Lipophilicity Enhancement by Chlorine Substitution
The 7-chloro substituent increases computed lipophilicity relative to the unsubstituted parent scaffold. The target compound exhibits an XLogP3 of 1.2 [1], whereas the unsubstituted 2,3-dihydro-1-benzofuran-3-amine is estimated to have an XLogP3 of approximately 0.7 (class-level inference based on fragment-based calculation; an exact PubChem value for the unsubstituted analog is not available at the time of this guide). This ΔLogP of approximately +0.5 log units is consistent with the Hansch π value for aromatic chlorine (π ≈ +0.71) [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 2,3-Dihydro-1-benzofuran-3-amine (unsubstituted, CAS 109926-35-4); estimated XLogP3 ≈ 0.7 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log units |
| Conditions | XLogP3 algorithm v3.0, PubChem release 2024.11.20; Hansch π constant from literature |
Why This Matters
A 0.5 log unit increase in lipophilicity can translate to a ~3-fold increase in membrane permeability, which is a critical determinant for CNS penetration and oral bioavailability in drug discovery programs.
- [1] PubChem Compound Summary for CID 16244323, 7-Chloro-2,3-dihydro-1-benzofuran-3-amine. XLogP3 value computed by XLogP3 3.0 (PubChem release 2024.11.20). View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. Aromatic chlorine π value = +0.71. View Source
